3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
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Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a derivative similar in structure to the requested compound, has been utilized in fluorescence derivatization of amino acids. This process enhances the fluorescence of amino acid derivatives, making them suitable for biological assays due to their strong fluorescence and good quantum yields at physiological pH. Such derivatization is advantageous for applications requiring high-sensitivity detection in complex biological samples (Frade et al., 2007).
Synthesis of Indans Bearing a Beta-keto Ester Moiety
The rearrangement of β,γ-unsaturated esters, including compounds structurally related to 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid, has led to the synthesis of indans with a β-keto ester moiety. These compounds are valuable for further chemical functionalization, showcasing the potential of such tetrahydronaphthalene derivatives in organic synthesis and medicinal chemistry applications (Silva et al., 2006).
Antioxidant and Tumor Inhibitory Activities
Research on 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives has uncovered promising antioxidant and tumor inhibitory activities. These compounds have shown significant potency against liver cancer cells, illustrating the potential therapeutic applications of tetrahydronaphthalene derivatives in cancer treatment and prevention. Such findings underscore the versatility of these compounds in medicinal chemistry (Hamdy et al., 2013).
One-step Preparation of Fluorophores
A facile approach to synthesizing 3-cyano-2-azaanthracenes from 3-amino-2-naphthoic acid, related to the compound of interest, has been developed. This one-step process involves a cycloaddition reaction, yielding products with promising photophysical properties for potential use in fluorescent imaging and molecular probes. The simplicity of this synthetic route offers valuable insights into the development of efficient fluorescent materials (Kopchuk et al., 2016).
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h5,7,9H,1-4,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVEMZFEBYVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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